molecular formula C18H17NS B12610466 3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline CAS No. 918518-95-3

3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline

Cat. No.: B12610466
CAS No.: 918518-95-3
M. Wt: 279.4 g/mol
InChI Key: DTJNXVIXUOEYIF-UHFFFAOYSA-N
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Description

3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline is a quinoline derivative characterized by a benzyl group at position 3, a methyl group at position 6, and a methylsulfanyl (-SCH₃) moiety at position 2 of the quinoline ring. The quinoline scaffold is widely studied due to its pharmacological relevance, particularly in antimalarial and anticancer agents. The substitution pattern of this compound—specifically the electron-donating methylsulfanyl group at position 2 and hydrophobic benzyl/methyl groups at positions 3 and 6—distinguishes it from other quinoline derivatives.

Properties

CAS No.

918518-95-3

Molecular Formula

C18H17NS

Molecular Weight

279.4 g/mol

IUPAC Name

3-benzyl-6-methyl-2-methylsulfanylquinoline

InChI

InChI=1S/C18H17NS/c1-13-8-9-17-15(10-13)12-16(18(19-17)20-2)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3

InChI Key

DTJNXVIXUOEYIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)SC)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzylamine with benzyl chloride in the presence of a base can lead to the formation of the quinoline ring system.

Industrial Production Methods

Industrial production of 3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Pharmacological Properties

3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline exhibits a range of pharmacological activities, making it a compound of interest in drug discovery.

Anticancer Activity

Quinoline derivatives, including 3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline, have been studied for their potential as anticancer agents. Research indicates that quinoline compounds can inhibit various cancer cell lines by interfering with cellular signaling pathways. Specifically, they are known to act as inhibitors of phosphoinositide 3-kinase (PI3K), which plays a critical role in cancer progression and survival . The selectivity of these compounds for PI3K isoforms suggests their utility in targeting specific cancer types.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds in this class can exhibit significant activity against bacterial and fungal pathogens. For instance, fused tetracyclic quinolines have demonstrated effectiveness as antibacterial and antifungal agents, providing a basis for developing new treatments for infectious diseases .

Antimalarial Activity

Recent investigations into quinoline derivatives have highlighted their potential as antimalarial agents. The structural modifications of quinolines can enhance their efficacy against chloroquine-resistant malaria strains. This property positions them as promising candidates for further development in malaria treatment .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of 3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline against various cancer cell lines. For example, a study showed that this compound could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through the PI3K/Akt signaling pathway .

In Vivo Studies

Animal model studies have further validated the anticancer potential of quinoline derivatives. In one study, mice treated with a related quinoline compound exhibited reduced tumor growth compared to control groups, indicating its potential for therapeutic use in oncology .

Data Table: Summary of Applications

Application AreaActivity TypeNotable Findings
AnticancerPI3K inhibitionSelective inhibition leads to reduced cell viability
AntimicrobialBacterial/FungalEffective against multiple pathogens
AntimalarialChloroquine-resistantPotential against resistant malaria strains

Mechanism of Action

The mechanism of action of 3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Quinoline derivatives are structurally diverse, with variations in substituent type, position, and electronic effects. Below is a comparative analysis of 3-benzyl-6-methyl-2-(methylsulfanyl)quinoline with key analogs:

Structural and Spectral Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Spectral Data (¹³C NMR, IR)
3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline -SCH₃ (2), -Bz (3), -CH₃ (6) 323.45* δ ~37.4 (SCH₃), ν 2928 (C-H), 1601 (C=N)
3-Benzyl-6-methyl-2-phenethylquinoline (3b) -CH₂CH₂Ph (2), -Bz (3), -CH₃ (6) 337.18 δ 37.4 (CH₂), ν 3021 (Ar-H), 1601 (C=N)
3-Benzyl-6-methoxy-2-phenethylquinoline (3a) -CH₂CH₂Ph (2), -Bz (3), -OCH₃ (6) 353.18 δ 55.9 (OCH₃), ν 1624 (C-O), 1227 (C-O-C)
7-Chloro-3-(2-methylphenyl)-quinoline sulfonamide -SO₂NH₂ (4), -Cl (7), -CH₃Ph (3) 372.87* δ ~126.3 (SO₂), ν 1363 (S=O), 1123 (S-N)

*Calculated based on molecular formula.

Key Observations:

  • Electronic Properties: The methylsulfanyl group (-SCH₃) is less polar than the methoxy (-OCH₃) in 3a but more electron-rich than the phenethyl (-CH₂CH₂Ph) in 3b, influencing solubility and reactivity .
  • Spectral Signatures: The ¹³C NMR shift for -SCH₃ (~37 ppm) is distinct from -OCH₃ (55.9 ppm) and phenethyl (37.4 ppm), aiding structural identification .

Biological Activity

3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article delves into the biological properties of this compound, particularly its anticancer potential, mechanisms of action, and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 3-benzyl-6-methyl-2-(methylsulfanyl)quinoline. Quinoline compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Oxidative Stress Induction : Quinoline derivatives have been shown to increase intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage. This mechanism is crucial for their anticancer activity as it triggers apoptotic pathways .
  • Cell Cycle Arrest : Certain quinolines are known to cause cell cycle arrest at the G2 phase, inhibiting cancer cell proliferation. This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and other regulatory proteins .
  • Inhibition of Key Enzymes : Compounds like 3-benzyl-6-methyl-2-(methylsulfanyl)quinoline may inhibit topoisomerases and tubulin polymerization, disrupting essential cellular processes required for tumor growth .

Structure-Activity Relationship (SAR)

The effectiveness of quinoline derivatives often depends on their structural features. The presence of specific functional groups can significantly enhance their biological activity:

  • Methylsulfanyl Group : The methylsulfanyl moiety in 3-benzyl-6-methyl-2-(methylsulfanyl)quinoline contributes to its lipophilicity and bioavailability, potentially enhancing its interaction with biological targets.
  • Benzyl Substitution : The benzyl group enhances the compound's ability to dock with target proteins involved in cancer progression, such as aromatase and CDK2 .

Case Studies

Several studies have evaluated the biological activity of quinoline derivatives, including 3-benzyl-6-methyl-2-(methylsulfanyl)quinoline:

StudyCompound TestedCancer Cell LinesIC50 Values (μM)Mechanism
3e, 3f, 3hH460, MCF7, HCT1164.7 - 7.6ROS induction, apoptosis
7a, 7bHepG26.1 - 7.9Caspase activation
VariousMultipleVariesCell cycle arrest

Other Biological Activities

Beyond anticancer effects, quinoline derivatives exhibit a range of pharmacological activities:

  • Antimicrobial Effects : Quinoline compounds have demonstrated significant antimicrobial properties against various pathogens, making them candidates for further development in infectious disease treatment .
  • Anti-inflammatory Properties : Some studies suggest that these compounds can inhibit inflammatory pathways by targeting cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .

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